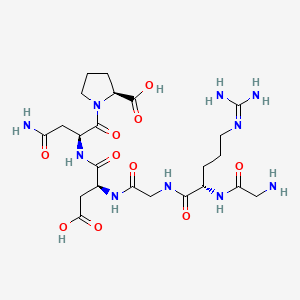

Gly-arg-gly-asp-asn-pro

概要

説明

アルギニン-グリシン-アスパラギン酸ペプチド (GRGDNP) は、細胞接着、遊走、およびシグナル伝達において重要な役割を果たす短いペプチド配列です。 1984年にPierschbacherとRuoslahtiによって、フィブロネクチンにおける最小認識配列として最初に同定されました 。 この配列は、さまざまな細胞の接着性細胞外マトリックスに見られ、共通の細胞認識モチーフとして認識されています 。 このペプチドは、活性化された新生物内皮に過剰発現している膜貫通ヘテロダイマーであるαvβ3インテグリン受容体に対して高い親和性を示します .

準備方法

合成ルートおよび反応条件

アルギニン-グリシン-アスパラギン酸ペプチド (GRGDNP) の合成は、通常、固相ペプチド合成 (SPPS) を用いて行われます。 この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することを含みます 。 このプロセスには、次の手順が含まれます。

第一アミノ酸の付加: アミノ基が保護された第一アミノ酸を樹脂に付加します。

脱保護: 次のアミノ酸をカップリングできるように、アミノ基の保護基を除去します。

カップリング: アミノ基が保護された次のアミノ酸を、成長中のペプチド鎖にカップリングします。

繰り返し: 手順2と3を、目的のペプチド配列が得られるまで繰り返します。

切断: ペプチドを樹脂から切断し、脱保護して最終生成物を得ます。

工業生産方法

工業的な設定では、アルギニン-グリシン-アスパラギン酸ペプチド (GRGDNP) の生産は、SPPSと同じ原理に従う自動ペプチド合成装置を使用してスケールアップできます。 これらの装置は、複数の合成サイクルを同時に処理できるため、効率と収率を向上させることができます .

化学反応の分析

反応の種類

アルギニン-グリシン-アスパラギン酸ペプチド (GRGDNP) は、主にペプチドに典型的な反応を起こし、これには以下が含まれます。

加水分解: 水が存在するとペプチド結合が切断されます。

酸化: 特にメチオニンやシステイン残基のアミノ酸側鎖の酸化。

還元: システイン残基のジスルフィド結合の還元。

置換: アミノ酸側鎖を含む置換反応。

一般的な試薬および条件

加水分解: 酸性または塩基性条件。通常、塩酸または水酸化ナトリウムを使用します。

酸化: 過酸化水素などの酸化剤。

還元: ジチオスレイトール (DTT) などの還元剤。

生成される主な生成物

これらの反応から生成される主な生成物には、より小さなペプチド断片 (加水分解による)、酸化されたアミノ酸 (酸化による)、および還元されたペプチド (還元による) が含まれます。

科学的研究の応用

Cell Adhesion and Migration

Role in Cell Adhesion:

The tripeptide sequence Arg-Gly-Asp (RGD) is known for its ability to mediate cell adhesion through interactions with integrins, which are vital for cellular signaling and tissue integrity. Gly-Arg-Gly-Asp-Asn-Pro enhances the binding affinity of cells to the extracellular matrix, which is crucial for various biological processes including wound healing and tissue repair .

Case Study:

In a study examining the influence of RGD peptides on cardiac myocytes, it was found that the presence of this compound significantly depressed contractile force in mouse papillary muscle bundles. This indicates its potential role in modulating cardiac function through integrin interactions .

Targeted Drug Delivery Systems

Use in Cancer Therapy:

this compound is increasingly utilized in targeted drug delivery systems, particularly in cancer therapy. Its ability to bind to integrin receptors on cancer cells enhances the targeting efficiency of therapeutic agents.

Case Study:

Research has demonstrated that integrating this compound into nanoparticle formulations improves their accumulation at tumor sites due to enhanced binding with overexpressed integrins on cancer cells. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy.

Biomaterials Development

Applications in Tissue Engineering:

The compound is also employed in developing biomaterials for tissue engineering. Its properties facilitate cell attachment and proliferation on synthetic scaffolds, which are essential for regenerating damaged tissues.

Data Table: Applications in Biomaterials

| Application Area | Description |

|---|---|

| Tissue Engineering | Enhances cell adhesion on scaffolds for skin and bone regeneration |

| Drug Delivery | Improves targeting of nanocarriers to integrin-expressing cells |

| Wound Healing | Promotes faster healing through enhanced cell migration |

Antioxidant Properties

Potential Health Benefits:

Recent studies have indicated that peptides containing sequences similar to this compound exhibit antioxidant properties, which may have implications for treating oxidative stress-related conditions.

Case Study:

In vitro experiments showed that peptides derived from food sources can protect against oxidative stress-induced apoptosis in neuronal cells. This suggests that this compound may contribute to neuroprotective effects through its antioxidant capabilities .

Mechanosensing in Cardiac Myocytes

Influence on Cardiac Function:

Integrins are mechanosensors that play a crucial role in cardiac myocyte function. The application of this compound has been shown to influence the force-frequency relationship in cardiac muscle, indicating its potential as a therapeutic target for heart diseases.

Data Table: Effects on Cardiac Function

| Frequency (Hz) | Force Depression (%) |

|---|---|

| 4 | 28 |

| 5 | 37.7 |

| 10 | 20 |

作用機序

アルギニン-グリシン-アスパラギン酸ペプチド (GRGDNP) の作用機序は、インテグリン受容体、特にαvβ3インテグリンとの相互作用を含みます 。 このペプチドはこれらの受容体に結合し、細胞外マトリックス (ECM) との相互作用を阻害します。 この結合は、プロ-カスパーゼ-3の活性化と自己処理を促進する立体構造変化の活性化を通じてアポトーシスを促進します 。 このペプチドは、細胞接着、遊走、増殖、および分化においても重要な役割を果たします .

類似の化合物との比較

アルギニン-グリシン-アスパラギン酸ペプチド (GRGDNP) は、インテグリン受容体に対する高い親和性と、特定の分子経路を通じてアポトーシスを促進する能力においてユニークです 。 類似の化合物には、他のRGDペプチドやインテグリン結合ペプチドがあり、以下のようなものがあります。

Cyclo(RGDfK): 安定性と結合親和性が高められた環状ペプチド。

直鎖状RGDペプチド: 異なるアミノ酸組成を持つRGD配列のバリアント。

iRGD (内部化RGD): インテグリン受容体に結合するだけでなく、腫瘍組織に浸透するペプチド.

これらの類似の化合物は、インテグリン受容体に結合する能力を共有していますが、安定性、結合親和性、および特定の用途において異なります。

類似化合物との比較

Arginine glycine aspartic acid peptide (GRGDNP) is unique in its high affinity for integrin receptors and its ability to promote apoptosis through specific molecular pathways . Similar compounds include other RGD peptides and integrin-binding peptides, such as:

Cyclo(RGDfK): A cyclic peptide with enhanced stability and binding affinity.

Linear RGD peptides: Variants of the RGD sequence with different amino acid compositions.

iRGD (internalizing RGD): A peptide that not only binds to integrin receptors but also penetrates tumor tissues.

These similar compounds share the ability to bind to integrin receptors but differ in their stability, binding affinity, and specific applications.

生物活性

Gly-Arg-Gly-Asp-Asn-Pro (this compound), a pentapeptide, is a derivative of the well-known Arg-Gly-Asp (RGD) sequence, which plays a crucial role in cell adhesion and signaling processes. This article explores the biological activity of this compound, focusing on its interactions with integrins, effects on cellular behavior, and potential therapeutic applications.

Overview of the RGD Motif

The RGD motif is recognized for its ability to mediate cell adhesion through interaction with integrin receptors. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, influencing various cellular processes such as migration, proliferation, and differentiation. The sequence this compound retains the essential RGD sequence while incorporating additional amino acids that may enhance its biological properties.

-

Integrin Binding :

This compound acts as an inhibitor of integrin-ligand interactions. Studies indicate that peptides containing the RGD sequence can mimic or inhibit the attachment-promoting effects of ECM proteins like fibronectin and vitronectin . The addition of Asn and Pro may alter the peptide's conformation, potentially enhancing its specificity and affinity for certain integrins. -

Cell Adhesion and Migration :

Research has demonstrated that this peptide promotes cellular adhesion and migration through integrin engagement. For instance, peptides with the RGD motif have been shown to enhance apoptosis via activation of pro-caspase-3, indicating a role in cellular signaling pathways that govern cell survival and death . -

Conformational Studies :

The secondary structure of this compound is crucial for its biological activity. It has been observed that oligopeptides containing the RGD sequence can adopt different conformations depending on their amino acid composition. For example, the presence of specific residues can lead to type II beta-turn formations, which are associated with enhanced binding to integrins .

Case Study 1: Cell Adhesion Assays

In a study examining cell adhesion using peptide array screening, this compound was tested alongside other RGD-containing peptides. The results indicated that this pentapeptide demonstrated significant adhesive properties in anchorage-dependent cells, supporting its potential application in tissue engineering and regenerative medicine .

Case Study 2: Cancer Therapy Applications

Another investigation focused on the use of this compound in targeting cancer cells. By modifying the peptide to enhance its binding affinity to specific integrins overexpressed in tumor cells, researchers were able to improve drug delivery systems that utilize this peptide for targeted therapy .

Research Findings

特性

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAHAVYVGPRZJU-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GRGDNP primarily targets integrins, specifically α5β1 integrin, which are transmembrane receptors involved in cell adhesion and signaling. [, ] By binding to these integrins, GRGDNP can interfere with their normal function. For instance, in cardiac muscle cells, GRGDNP binding to α5β1 integrin has been shown to decrease contractile force, potentially through modulation of intracellular calcium levels and myofilament activation, a process influenced by PKCε. [, ]

ANone:

ANone: Research suggests potential therapeutic applications of GRGDNP in various areas:

A: While the provided research doesn't explicitly address GRGDNP's stability, peptides in general can be susceptible to degradation. Research suggests exploring different formulations like lyophilisates, liquid buffers, or even incorporating GRGDNP into artificial mother milk for improved stability and delivery. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。